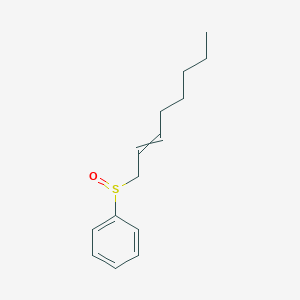

(Oct-2-ene-1-sulfinyl)benzene

Description

Significance of Allylic Sulfoxides in Modern Synthetic Strategies

Allylic sulfoxides are versatile intermediates in organic synthesis, primarily due to their ability to undergo a range of synthetically useful transformations. acs.org They serve as valuable precursors for the stereoselective formation of various functional groups. The sulfinyl group can act as a chiral auxiliary, effectively guiding the stereochemical outcome of reactions on the nearby double bond. chemicalbook.com This has made them instrumental in the asymmetric synthesis of complex natural products and pharmaceuticals. chemicalbook.com

One of the most notable reactions of allylic sulfoxides is the rsc.orgnih.gov-sigmatropic rearrangement, which allows for the stereospecific conversion of allylic sulfoxides into allylic alcohols. nih.govresearchgate.net This transformation, known as the Mislow-Evans rearrangement, is a powerful tool for creating specific stereoisomers of alcohols, as the chirality at the sulfur atom can be transferred to a carbon atom in the product. nih.gov Additionally, allylic sulfoxides can participate in Pummerer-type reactions, which involve the conversion of the sulfoxide (B87167) into an electrophilic species, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The ability of the sulfoxide to coordinate with metals also opens up avenues for transition-metal-catalyzed reactions, further expanding their synthetic utility. spectrabase.com

Overview of Stereochemical Considerations for Sulfinyl Compounds

A key feature of sulfinyl compounds like (Oct-2-ene-1-sulfinyl)benzene is the presence of a stereogenic center at the sulfur atom. When the two organic groups attached to the sulfinyl moiety are different, the sulfur atom is chiral. Current time information in Bangalore, IN. The energy barrier for the inversion of this stereocenter is high enough for sulfoxides to be optically stable at room temperature, meaning that enantiomers can be isolated. Current time information in Bangalore, IN. This configurational stability is crucial for their application as chiral auxiliaries in asymmetric synthesis. chemsrc.com

The synthesis of enantiomerically pure sulfoxides can be achieved through various methods, including the asymmetric oxidation of prochiral sulfides or the nucleophilic substitution on diastereomerically pure sulfinates, such as in the Andersen synthesis. chemicalbook.com The stereochemistry at the sulfur center can have a profound influence on the outcome of reactions, dictating the facial selectivity of attacks on adjacent functional groups. chemicalbook.com In the context of this compound, the specific configuration at the sulfur atom will determine the stereochemistry of products formed through reactions such as the Mislow-Evans rearrangement.

Interactive Data Tables

Physical and Chemical Properties

| Property | Value (Estimated/Analogous Data) |

| Molecular Formula | C₁₄H₂₀OS |

| Molecular Weight | 236.38 g/mol |

| Appearance | Likely an oil or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). Insoluble in water. |

| CAS Number | 56561-12-7 ((E)-isomer) lookchem.com |

Spectroscopic Data (Representative for Aryl Allylic Sulfoxides)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Analogous Compounds) |

| ~ 7.4-7.6 | Multiplet | 5H | Aromatic protons (Phenyl group) |

| ~ 5.4-5.8 | Multiplet | 2H | Vinylic protons (-CH=CH-) |

| ~ 3.4-3.6 | Multiplet | 2H | Allylic protons (-S(O)-CH₂-) |

| ~ 1.9-2.2 | Multiplet | 2H | Methylene protons adjacent to the double bond |

| ~ 1.2-1.4 | Multiplet | 6H | Methylene protons in the alkyl chain |

| ~ 0.8-0.9 | Triplet | 3H | Terminal methyl protons (-CH₃) |

Note: The exact chemical shifts and coupling constants for this compound may vary. Data is based on typical values for similar structures.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment (Analogous Compounds) |

| ~ 145 | Aromatic carbon (ipso- to sulfoxide) |

| ~ 124-131 | Aromatic carbons |

| ~ 125-135 | Vinylic carbons (-CH=CH-) |

| ~ 60-65 | Allylic carbon (-S(O)-CH₂-) |

| ~ 22-32 | Methylene carbons in the alkyl chain |

| ~ 14 | Terminal methyl carbon (-CH₃) |

Note: The exact chemical shifts for this compound may vary. Data is based on typical values for similar structures.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| ~ 3060 | Medium | C-H stretch (Aromatic) |

| ~ 2850-2960 | Strong | C-H stretch (Aliphatic) |

| ~ 1640 | Medium | C=C stretch (Alkene) |

| ~ 1440 | Medium | C=C stretch (Aromatic ring) |

| ~ 1040-1090 | Strong | S=O stretch (Sulfoxide) |

| ~ 690, 750 | Strong | C-H bend (Aromatic, monosubstituted) |

Note: The exact absorption frequencies for this compound may vary. Data is based on typical values for aryl allylic sulfoxides. libretexts.org

Structure

3D Structure

Properties

CAS No. |

84019-04-5 |

|---|---|

Molecular Formula |

C14H20OS |

Molecular Weight |

236.37 g/mol |

IUPAC Name |

oct-2-enylsulfinylbenzene |

InChI |

InChI=1S/C14H20OS/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h6-12H,2-5,13H2,1H3 |

InChI Key |

FSUWWDHVHQYFAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Insights into Reactions Involving Oct 2 Ene 1 Sulfinyl Benzene

Sigmatropic Rearrangements of Allylic Sulfoxides

The wikipedia.orgrsc.org-sigmatropic rearrangement of allylic sulfoxides, such as (Oct-2-ene-1-sulfinyl)benzene, to allylic sulfenates is a reversible and well-studied process in organic chemistry. researchgate.net This thermal rearrangement, often referred to as the Mislow-Evans rearrangement, is a powerful tool for the stereoselective synthesis of allylic alcohols. wikipedia.orgresearchgate.net The chirality at the sulfur atom of the sulfoxide (B87167) is effectively transferred to the carbon atom bearing the newly formed hydroxyl group in the final product. wikipedia.org

First reported by Kurt Mislow in 1966 and further developed by David A. Evans, the Mislow-Evans rearrangement involves the thermal equilibration of an allylic sulfoxide to an allylic sulfenate ester via a concerted, cyclic transition state. wikipedia.orgwpmucdn.com While the equilibrium generally favors the more stable sulfoxide, the transient sulfenate ester can be trapped by a thiophilic reagent, such as a phosphite (B83602) ester, to yield an allylic alcohol. wikipedia.orgresearchgate.net This trapping drives the reaction towards the product side, making it a synthetically useful transformation. researchgate.net

The reaction is highly diastereoselective, proceeding through an ordered transition state that allows for efficient chirality transfer. wikipedia.orgresearchgate.net This stereochemical control has made the Mislow-Evans rearrangement a valuable method for the synthesis of complex, biologically active molecules, including prostaglandins. wikipedia.org

Variants of this rearrangement have been developed to expand its synthetic utility. For instance, base-induced wikipedia.orgrsc.org-sigmatropic rearrangements of 2-sulfinyl dienes have been shown to proceed through a bis-allylic sulfoxide anion intermediate, leading to dienyl diols with high regioselectivity and enantioselectivity. acs.orgnih.gov Another notable variation is the dearomative Mislow-Evans rearrangement of aryl sulfoxides, which provides access to benzylic alcohols. nih.govresearchgate.net This process involves a dearomative tautomerization to generate the reactive exocyclic alkene necessary for the subsequent wikipedia.orgrsc.org-sigmatropic rearrangement. nih.gov

The sulfenate ester is a key, albeit often transient, intermediate in the Mislow-Evans rearrangement. wikipedia.org Its existence was initially inferred from the racemization of enantiopure allylic sulfoxides at elevated temperatures, which proceeds through the achiral sulfenate ester. nih.gov The reversible nature of the rearrangement, with the equilibrium typically favoring the sulfoxide, means that the sulfenate ester is present in low concentrations. researchgate.netresearchgate.net

Direct observation and characterization of sulfenate esters can be challenging due to their reactivity. However, their formation has been confirmed through various methods, including trapping experiments. The addition of thiophiles, such as phosphites, amines, or thiolate anions, leads to the irreversible cleavage of the S–O bond in the sulfenate ester to form a stable allylic alcohol, providing strong evidence for the intermediate's existence. wpmucdn.comacs.org

In some cases, the sulfenate ester can be a significant byproduct. For example, in the rhodium-catalyzed dynamic kinetic resolution of allylic sulfoxides in methanol, the formation of a propyl sulfenate ester was observed, although its formation was suppressed in polar solvents. nih.gov Palladium-catalyzed reactions have also been developed where the in situ generated sulfenate anion from the rearrangement of an allylic sulfoxide can be trapped with an aryl halide to form a new aryl sulfoxide. acs.org

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds. It combines the rapid, in situ racemization of a starting material with a stereoselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer of the product in 100% yield. In the context of allylic sulfoxides like this compound, DKR often exploits the reversible Mislow-Evans rearrangement for racemization. nih.govnih.gov

The dynamic kinetic resolution of allylic sulfoxides has been successfully achieved using transition metal catalysis, particularly with rhodium complexes. nih.govnih.govrsc.org In these systems, a chiral rhodium catalyst performs a dual role: it catalyzes both the asymmetric hydrogenation of the alkene moiety and the racemization of the allylic sulfoxide. rsc.orgnih.govnih.gov

For an effective DKR, the rate of racemization of the starting material must be faster than the rate of the kinetic resolution step. rsc.org In the rhodium-catalyzed DKR of allylic sulfoxides, this is achieved by carefully controlling the reaction conditions, such as hydrogen pressure. nih.govnih.gov Low pressures of hydrogen gas are used to slow down the rate of hydrogenation relative to the rate of the wikipedia.orgrsc.org-sigmatropic rearrangement, ensuring efficient racemization. nih.gov

The choice of solvent also plays a crucial role. In non-polar solvents, the racemization of the allylic sulfoxide is primarily uncatalyzed, relying on the thermal Mislow-Evans rearrangement. nih.govnih.gov However, in polar solvents like methanol, the rhodium complex actively catalyzes the racemization process, significantly enhancing its rate. nih.govnih.gov This catalytic racemization allows for high enantioselectivities and yields of the desired saturated sulfoxide product. nih.gov

| Solvent | H2 Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Toluene/DCM | 1 | - | - |

| Methanol | 1 | - | - |

| Methanol | 0.1 | 92 | 88 |

The mechanism of the rhodium-catalyzed DKR of allylic sulfoxides involves distinct catalytic cycles for hydrogenation and racemization. nih.gov Computational studies and experimental evidence, including deuterium (B1214612) scrambling experiments, have provided significant insights into these pathways. rsc.orgnih.gov

The catalytic cycle for hydrogenation is believed to proceed with the sulfoxide group acting as a directing group, coordinating to the rhodium center through its oxygen atom. rsc.orgnih.gov This coordination directs the stereoselective addition of hydrogen to the double bond.

For the racemization process in polar solvents, a novel rhodium-catalyzed pathway is proposed, which is more efficient than the uncatalyzed thermal rearrangement. nih.govnih.gov This pathway involves the formation of a rhodium π-allyl intermediate. rsc.orgnih.govnih.gov The proposed mechanism begins with the oxidative addition of the allylic sulfoxide to the Rh(I) center to form a Rh(III)-π-allyl sulfenate intermediate. nih.govrsc.org This intermediate can then undergo reductive elimination to regenerate the allylic sulfoxide, but with the opposite configuration at the sulfur atom, thus effecting racemization. nih.gov

The energy barrier for this rhodium-catalyzed racemization is significantly lower than that of the uncatalyzed wikipedia.orgrsc.org-sigmatropic rearrangement, explaining the observed rate enhancement in polar solvents. nih.gov This dual catalytic activity of the rhodium complex is a key feature of this DKR process, enabling the efficient and highly stereoselective synthesis of chiral saturated sulfoxides. rsc.orgnih.gov

Stereoselective Transformations Directed by the Sulfinyl Group

The sulfinyl group, being a chiral functional group, can exert significant stereochemical control in various chemical transformations. acs.org Its ability to coordinate to metal centers allows it to act as a directing group, influencing the facial selectivity of reactions occurring at nearby prochiral centers.

In the context of allylic sulfoxides, the sulfinyl group's directing effect is evident in reactions such as the rhodium-catalyzed intramolecular hydroacylation, where it leads to highly diastereoselective cyclization. rsc.org The sulfinyl group's influence extends to reductions of ketones, where its coordination to a Lewis acid can control the chemoselective and diastereoselective reduction of a remote carbonyl group. acs.org

Furthermore, the sulfinyl group plays a crucial role in stereoselective cycloaddition reactions. For instance, in Diels-Alder reactions involving amido dienyl sulfoxides, the sulfoxide moiety exerts remarkable stereocontrol. researchgate.net Similarly, in [4+3] cycloaddition reactions, the sulfinyl group can act as a chiral inductor, enabling the synthesis of enantiopure polycyclic systems. researchgate.net The ability of the sulfoxide to coordinate a metal atom, often in conjunction with another nearby ligating group, is key to achieving this high degree of stereocontrol. researchgate.net The presence of the sulfinyl group has also been shown to be critical for achieving high regioselectivity and enantioselectivity in base-induced wikipedia.orgrsc.org-sigmatropic rearrangements of 2-sulfinyl dienes. acs.orgcsic.es

Sulfoxide-Directed Hydrogenation Reactions

The hydrogenation of allylic sulfoxides, such as this compound, can be performed with high stereocontrol, often through a process known as dynamic kinetic resolution (DKR). nih.govrsc.org This methodology combines a catalytic asymmetric hydrogenation with the racemization of the chiral sulfoxide center via a nih.govescholarship.org-sigmatropic rearrangement, also known as the Mislow-Evans rearrangement. nih.govescholarship.org

The mechanism relies on a rhodium complex that functions as a dual-role catalyst. nih.govescholarship.org Computational studies and experimental evidence suggest that the sulfoxide group directs the hydrogenation by coordinating to the rhodium catalyst through its oxygen atom. nih.govrsc.orgescholarship.org This coordination is maintained throughout the key steps of the catalytic cycle. rsc.org

A critical aspect of this DKR is the relative rate of hydrogenation versus the epimerization of the sulfoxide. nih.govescholarship.org The process is optimized by using low pressures of hydrogen gas, which slows the hydrogenation rate relative to the sigmatropic rearrangement, allowing for efficient resolution. nih.govescholarship.org The mechanism of racemization is solvent-dependent. In polar solvents like methanol, the rhodium catalyst actively promotes racemization through a rhodium π-allyl intermediate. nih.govescholarship.org This pathway involves the oxidative addition of the allylic sulfoxide to the rhodium center, forming a rhodium(III)-π-allyl sulfenate intermediate, which can then undergo reductive elimination to yield the epimerized sulfoxide. rsc.org In contrast, in non-polar solvents, the racemization of the allylic sulfoxide proceeds mainly through an uncatalyzed thermal nih.govescholarship.org-sigmatropic rearrangement. nih.govescholarship.org

Table 1: Key Features of Rh-Catalyzed DKR of Allylic Sulfoxides

| Feature | Description | Reference |

|---|---|---|

| Process | Dynamic Kinetic Resolution (DKR) | nih.govrsc.org |

| Key Rearrangement | Mislow-Evans nih.govescholarship.org-sigmatropic rearrangement | nih.gov |

| Catalyst | Chiral Rhodium Complex (e.g., [Rh((S,S)-Ph-BPE)]BF4) | rsc.org |

| Directing Group | Sulfoxide (via O-coordination) | nih.govrsc.orgescholarship.org |

| Racemization (Polar Solvents) | Rh-catalyzed via Rh(III)-π-allyl intermediate | nih.govrsc.orgescholarship.org |

| Racemization (Non-polar Solvents) | Primarily uncatalyzed thermal rearrangement | nih.govescholarship.org |

Asymmetric Michael Additions Involving Allylic Sulfoxides

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. numberanalytics.commasterorganicchemistry.com Allylic sulfoxides that are α,β-unsaturated, such as this compound, can act as potent Michael acceptors. researchgate.net The chiral sulfinyl group is a strong electron-withdrawing moiety that not only activates the alkene for nucleophilic attack but also exerts powerful stereochemical control over the addition. researchgate.net

The reaction mechanism involves three primary steps:

Enolate Formation : A base deprotonates a suitable pronucleophile (the Michael donor) to generate a nucleophilic enolate or carbanion. masterorganicchemistry.comwikipedia.org

Nucleophilic Attack : The generated nucleophile attacks the β-carbon of the α,β-unsaturated sulfoxide. masterorganicchemistry.com The stereochemistry of this step is directed by the chiral sulfinyl group. The sulfoxide group orients the incoming nucleophile to a specific face of the double bond, leading to a highly diastereoselective transformation.

Protonation : The resulting enolate intermediate is protonated to yield the final adduct. masterorganicchemistry.comwikipedia.org

The diastereoselectivity of the addition is highly dependent on the reaction conditions and the nature of the nucleophile. For instance, the sulfa-Michael addition of thiolates to enantiopure 2-sulfinyl dienes can produce either anti or syn products with high selectivity depending on the conditions, demonstrating the divergent potential of this methodology. researchgate.net The sulfinyl group's ability to control the stereoselectivity of 1,4-additions makes it a valuable tool in asymmetric synthesis. researchgate.net

Table 2: Diastereoselective Michael Additions to α,β-Unsaturated Sulfinyl Compounds

| Michael Acceptor | Nucleophile (Michael Donor) | Stereochemical Outcome | Reference |

|---|---|---|---|

| α,β-Unsaturated α-sulfinyl phosphonate | Thiols | High diastereoselectivity | researchgate.net |

| Enantiopure 2-sulfinyl dienes | Thiolates | Condition-dependent (anti or syn) | researchgate.net |

| β-Nitrostyrene | Butanal (via enamine) | Good diastereoselectivity and enantioselectivity | beilstein-journals.org |

Heck Reactions and Stereocontrol by Sulfinyl Groups

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.org When an allylic sulfoxide like this compound is used, the sulfinyl group can act as a chiral auxiliary, effectively controlling the stereochemical course of the reaction. nih.govresearchgate.net This stereocontrol is particularly effective in intermolecular Heck reactions. nih.govresearchgate.net

The catalytic cycle generally proceeds through the following steps:

Oxidative Addition : A Pd(0) species undergoes oxidative addition with an aryl or vinyl halide (e.g., an iodoarene) to form an organopalladium(II) complex. diva-portal.org

Coordination and Insertion : The alkene of the allylic sulfoxide coordinates to the Pd(II) center. This is followed by migratory insertion of the alkene into the palladium-carbon bond. This key step governs the regiochemistry and stereochemistry of the reaction. diva-portal.org The chiral sulfinyl group directs the facial selectivity of the alkene coordination and subsequent insertion.

β-Hydride Elimination : A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the final product and a palladium-hydride species.

Reductive Elimination : The active Pd(0) catalyst is regenerated by base-mediated reductive elimination. diva-portal.org

Studies have shown that using a palladium acetate (B1210297) catalyst with a bidentate phosphine (B1218219) ligand and a silver carbonate base can lead to synthetically useful yields and high asymmetric induction. nih.govresearchgate.net In some cases, specialized sulfinyl groups, such as the palladium-coordinating o-(N,N-dimethylamino)phenylsulfinyl group, can achieve even higher diastereoselectivities. nih.govresearchgate.net Furthermore, oxidative Heck reactions using Pd(II)/sulfoxide catalysis have been developed, where the catalytic system prevents undesired palladium-hydride isomerizations, allowing for the stereodefined synthesis of complex dienes. nih.gov

Table 3: Sulfoxide-Stereocontrolled Asymmetric Heck Reactions

| Substrate | Aryl Halide | Catalyst System | Outcome | Reference |

|---|---|---|---|---|

| Sulfinyldihydrofurans | Iodoarenes | [Pd(OAc)2]/Ag2CO3, bidentate phosphine | Good yields and asymmetric induction | nih.govresearchgate.net |

| Sulfinylcyclopentenes | Iodoarenes | [Pd(OAc)2]/Ag2CO3, bidentate phosphine | Good yields and asymmetric induction | nih.govresearchgate.net |

| Non-activated terminal olefins | Vinyl boronic esters | Pd(II)/bis-sulfoxide | High yields and stereoselectivity (E:Z >20:1) | nih.gov |

Ene Reactions with Sulfinyl Enophiles

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org The reaction results in the formation of a new sigma bond, a shift of the ene double bond, and a 1,5-hydrogen transfer. wikipedia.org An α,β-unsaturated sulfoxide, such as this compound, can function as a highly effective chiral enophile, where its C=C double bond reacts with an ene component. researchgate.net

The sulfinyl group activates the double bond, making it more susceptible to reaction, and its chirality directs the stereochemical outcome, allowing for high enantioselectivity. researchgate.net The mechanism of these reactions can be either concerted, proceeding through a polar transition state, or stepwise, involving a zwitterionic intermediate. wikipedia.org For sulfinyl enophiles, a proposed mechanism involves the formation of an orienting [2+2] complex between the reactants before the rate-determining abstraction of the allylic hydrogen. acs.org This process allows for the efficient transfer of chirality from the sulfur atom of the enophile to the newly formed stereocenter in the product. acs.org

Lewis acids can catalyze ene reactions, enabling them to proceed at lower temperatures with high levels of regio- and stereoselectivity, which can be rationalized through chair-like transition states. wikipedia.org For chiral α-sulfinyl α,β-unsaturated ketones and esters, the choice of Lewis acid can even control whether the substrate undergoes a hetero-Diels-Alder reaction or an ene reaction. researchgate.net

Table 4: Asymmetric Ene Reactions Involving Sulfinyl Enophiles

| Enophile | Ene | Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral α-sulfinyl α,β-unsaturated ester | Alkene | Lewis Acid | High enantioselectivity | researchgate.net |

| Chiral α-sulfinyl α,β-unsaturated ketone | Alkene | Lewis Acid | High optical yields | researchgate.net |

| N-sulfinyl-p-toluenesulfonamide | (S)-(+)-3-phenyl-l-butene | Thermal | Chirality transfer to sulfur atom | acs.org |

Stereoselective Cyclopropanation Mediated by Sulfinyl Groups

Cyclopropanation of alkenes is a valuable method for synthesizing three-membered rings. When the alkene is part of an α,β-unsaturated sulfoxide system, the sulfinyl group can mediate the reaction to achieve high stereoselectivity. researchgate.net The reaction of chiral α,β-unsaturated sulfoxides with nucleophilic carbenoids, commonly generated from sulfur ylides, is a well-established method for stereoselective cyclopropane (B1198618) synthesis. researchgate.netmdpi.com

The mechanism involves the conjugate addition of the ylide to the activated alkene. mdpi.com The chiral sulfinyl group exerts strong facial control, directing the incoming ylide to one face of the double bond. This initial addition is often the diastereoselectivity-determining step. researchgate.net Following the initial addition, an intramolecular nucleophilic displacement occurs, where the carbanion attacks the carbon bearing the sulfonium (B1226848) group, leading to ring closure and elimination of a sulfide (B99878) (e.g., dimethyl sulfide) to form the cyclopropane ring. mdpi.com

Studies on substrates like (S)-2-p-tolylsulfinylcyclopent-2-en-1-one have shown that the sulfinyl group controls both π-facial selectivity and, to a lesser extent, the endo/exo selectivity of the addition. researchgate.net The choice of sulfur ylide (stabilized vs. semistabilized) can influence the diastereoselectivity of the reaction. researchgate.net This methodology provides a reliable route to optically active cyclopropanes, which are important building blocks in organic synthesis. researchgate.net

Table 5: Stereoselective Cyclopropanation of (S)-2-p-tolylsulfinylcyclopent-2-en-1-one

| Reagent (Sulfur Ylide) | Diastereoselectivity (π-facial) | Diastereoselectivity (endo/exo) | Reference |

|---|---|---|---|

| Methylenesulfonium ylides | Low | - | researchgate.net |

| Ethyl (dimethylsulfanylidene)acetate | High | Low | researchgate.net |

Computational and Theoretical Investigations of Oct 2 Ene 1 Sulfinyl Benzene Reactivity

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical studies provide profound insights into the reaction mechanisms of allylic sulfoxides. A key transformation is the nih.govnih.gov-sigmatropic rearrangement, known as the Mislow-Braverman-Evans rearrangement, where an allylic sulfoxide (B87167) equilibrates with an achiral allylic sulfenate ester. rsc.org This process is thermally labile and allows for the racemization of chiral sulfoxides. rsc.org

In the context of metal-catalyzed reactions, such as rhodium-catalyzed hydrogenation, quantum chemical studies have revealed complex, multi-step pathways. For instance, in the dynamic kinetic resolution (DKR) of allylic sulfoxides, the rhodium catalyst can play a dual role, facilitating both the hydrogenation of the alkene and the racemization of the sulfoxide. nih.govnih.gov Theoretical modeling supports a novel racemization pathway in polar solvents involving a rhodium π-allyl intermediate. nih.govnih.gov This contrasts with the uncatalyzed thermal rearrangement that predominates in non-polar solvents. nih.gov

A detailed investigation into the rhodium-catalyzed racemization of a model allylic sulfoxide revealed a pathway involving the oxidative addition of the sulfoxide to the rhodium center, forming a rhodium(III)-π-allyl intermediate. rsc.org This intermediate is key to the scrambling of stereochemistry at the sulfur atom. Subsequent reductive elimination can then yield the epimerized sulfoxide. nih.gov

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for locating and characterizing the transition states (TS) involved in the reactions of allylic sulfoxides. By modeling the geometry and energy of these high-energy species, researchers can gain a detailed understanding of the reaction coordinates.

In the rhodium-catalyzed racemization of allylic sulfoxides, DFT calculations have been used to model the transition state for the initial oxidative addition step. This is often a concerted, six-membered transition state where the sulfoxide coordinates to the rhodium atom. nih.gov For a model allylic sulfoxide, the free energy of this transition state was calculated, providing a quantitative measure of the barrier to this crucial step in the catalytic cycle. nih.govrsc.org

DFT is also employed to investigate the electronic structure of transition states. For example, in the oxidation of sulfides to sulfoxides, DFT calculations can elucidate the nature of the nucleophilic attack. acs.org The functionals used for these calculations, such as B3LYP and M06-2X, are chosen to accurately model the complex electronic changes occurring during bond formation and cleavage. acs.orgnih.govnih.govmdpi.com The choice of basis set, for instance, 6-31G* or def2-TZVP, is also critical for obtaining reliable results. nih.govtandfonline.com

Analysis of Activation Barriers and Stereochemical Outcomes

The analysis of activation barriers calculated from theoretical models provides a quantitative prediction of reaction rates and helps to identify the rate-determining step of a reaction. For allylic sulfoxides, understanding these barriers is crucial for controlling the stereochemical outcome of reactions.

The uncatalyzed Mislow-Braverman-Evans rearrangement has a moderate activation barrier. gu.se However, computational studies have shown that the presence of a palladium catalyst can significantly lower this barrier, thereby accelerating the racemization process. gu.se In the case of a rhodium-catalyzed DKR, the activation barrier for the oxidative addition to form the Rh(III)-π-allyl intermediate has been computed to be 16.4 kcal/mol for a model system. rsc.org This value is critical for understanding the kinetics of the racemization relative to the hydrogenation reaction. rsc.org

The stereochemical outcome of reactions involving allylic sulfoxides is intimately linked to the relative energies of different diastereomeric transition states. In the rhodium-catalyzed hydrogenation, the sulfoxide group directs the stereochemistry of the hydrogenation. Computational studies suggest that the preferred stereochemical outcome arises from the lowest energy transition state in the catalytic cycle. nih.gov By analyzing the energies of all possible transition states, the major product can be predicted.

Below is a table summarizing computed activation barriers for reactions relevant to allylic sulfoxides from the literature.

| Reaction / Process | Catalyst / Conditions | Model System | Computational Method | Activation Barrier (kcal/mol) | Reference |

| Oxidative Addition | Rhodium Complex | Generic Allylic Sulfoxide | DFT | 16.4 | rsc.org |

| Mislow-Braverman-Evans Rearrangement | Uncatalyzed | Methyl Allyl Sulfoxide | B3LYP/6-31G | 20-25 (approx.) | gu.se |

| Mislow-Braverman-Evans Rearrangement | Pd(0) DPE Complex | Methyl Allyl Sulfoxide | B3LYP/6-31G | 2.4-6.2 (approx.) | gu.se |

This table presents data for model systems of allylic sulfoxides and should be considered as representative for the class of compounds including (Oct-2-ene-1-sulfinyl)benzene.

Theoretical Modeling of Sulfoxide-Metal Coordination in Catalytic Cycles

The coordination of the sulfoxide group to a metal center is a fundamental aspect of many catalytic reactions involving allylic sulfoxides. Theoretical modeling, particularly using DFT, is used to investigate the preferred mode of coordination (either through the sulfur or the oxygen atom) and its influence on the catalytic cycle.

In the context of rhodium-catalyzed hydrogenation of allylic sulfoxides, computational studies have suggested that the sulfoxide binds to the rhodium center through the oxygen atom throughout the catalytic cycle. nih.govnih.gov This O-coordination is a key feature of the six-membered transition state for oxidative addition. nih.gov

More general DFT studies on the coordination of sulfoxides to 3d transition metals have explored the factors that determine whether S- or O-bonding is preferred. researchgate.net Energy decomposition analysis reveals that in many cases, while the Pauli repulsion is larger for the S-bound isomer, the attractive electrostatic and orbital interaction terms can compensate for this, making S-coordination more favorable. researchgate.net However, the specific metal, its oxidation state, and the other ligands present all play a role in determining the preferred coordination mode. The reorganization energy required for the ligand and metal fragments to adopt their geometry in the complex is also a critical factor. researchgate.net

The table below details the preference for sulfoxide coordination to different metals as investigated by theoretical methods.

| Metal Complex System | Coordination Preference | Computational Finding | Reference |

| Allylic Sulfoxide with Rhodium Catalyst | O-coordination | Suggested throughout the hydrogenation catalytic cycle. | nih.govnih.gov |

| General 3d Transition Metals with DMSO | S-coordination (often) | Attractive electrostatic and orbital interactions can overcome Pauli repulsion. | researchgate.net |

| General 3d Transition Metals with DMSO | O-coordination | Can be preferred, but may involve large reorganization energies. | researchgate.net |

This table summarizes general findings on sulfoxide-metal coordination and may be applicable to systems involving this compound.

Advanced Spectroscopic Characterization Techniques for Oct 2 Ene 1 Sulfinyl Benzene

X-ray Absorption Spectroscopy (XAS) for Sulfur and Oxygen K-edges

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific probe of the electronic structure of molecules. By exciting core-level electrons, XAS provides detailed information about the unoccupied molecular orbitals and the local coordination environment of the absorbing atom. For (Oct-2-ene-1-sulfinyl)benzene, examining the K-edges of both sulfur and oxygen offers a complementary understanding of the sulfinyl group's electronic properties.

The sulfur K-edge X-ray absorption near-edge structure (XANES) spectrum of sulfoxides is characterized by an intense absorption peak. This peak is typically composed of at least two unresolved transitions: one corresponding to the excitation of a sulfur 1s electron to the antibonding σ* orbital of the S–O bond (S 1s → (S–O)σ), and another to a combination of the S–O π and S–C σ* antibonding orbitals (S 1s → [(S–O)π* + (S–C)σ*]). researchgate.netrsc.org The precise energies and intensities of these transitions are sensitive probes of the electronic structure. rsc.org In molecules like this compound, the nature of the organic groups—the octenyl chain and the phenyl ring—influences the energies of these transitions.

The oxygen K-edge XAS provides a complementary view, focusing on the electronic environment of the oxygen atom. The spectra can reveal information about the hybridization of the oxygen orbitals and its involvement in bonding. rsc.org A comparison of the oxygen K-edge spectra of different sulfoxides indicates that the electronic environment around the oxygen is often quite similar, even with changes in the surrounding molecular structure. rsc.org However, factors such as hydrogen bonding to the sulfinyl oxygen can alter the spectral features. rsc.org

Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental XAS to assign the observed spectral features to specific electronic transitions. rsc.org For this compound, DFT calculations would be crucial for disentangling the contributions from the various molecular orbitals and understanding the influence of the phenyl and octenyl substituents on the electronic structure of the sulfinyl group.

A hypothetical table of XAS peak assignments for a generic aryl alkenyl sulfoxide (B87167), analogous to this compound, is presented below.

Table 1: Hypothetical XAS Peak Assignments for an Aryl Alkenyl Sulfoxide

| Edge | Peak Energy (eV) | Assignment |

|---|---|---|

| Sulfur K-edge | ~2473 | S 1s → (S–O)σ* |

| ~2474 | S 1s → [(S–O)π* + (S–C)σ*] | |

| Oxygen K-edge | ~531 | O 1s → (S–O)π* |

Mass Spectrometry Approaches (e.g., ESI-FT-ICR MS) for Structural Elucidation

High-resolution mass spectrometry techniques are indispensable for the structural elucidation of organic molecules. Electrospray Ionization (ESI) coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is particularly powerful due to its ultra-high resolution and mass accuracy, enabling the precise determination of elemental compositions. rsc.org

For a compound like this compound, which has a polar sulfoxide group, ESI is an effective ionization method. mdpi.com In the positive ion mode, the molecule would likely be detected as a protonated species [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺. The high mass accuracy of FT-ICR MS allows for the unambiguous determination of the elemental formula from the measured mass-to-charge ratio (m/z). nih.gov

Fragmentation analysis, induced by techniques such as collision-induced dissociation (CID) within the mass spectrometer, can provide further structural information. The fragmentation pattern would reveal characteristic losses, such as the loss of the octenyl chain or cleavage around the sulfoxide group, helping to confirm the connectivity of the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₁₄H₂₀OS)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 237.1313 |

| [M+Na]⁺ | 259.1132 |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Confirmation

IR and NMR spectroscopy are fundamental tools for the structural analysis of organic compounds, providing crucial information for both structural confirmation and conformational analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most diagnostic of these is the strong S=O stretching vibration, which for sulfoxides typically appears in the range of 1070–1030 cm⁻¹. libretexts.org The exact position of this band can be influenced by the electronic effects of the substituents and the conformation of the molecule. The spectrum would also show absorptions for the C=C double bond of the octenyl group (~1650 cm⁻¹), aromatic C=C stretching vibrations (~1600-1450 cm⁻¹), C-H stretching vibrations for both sp² and sp³ hybridized carbons (~3100-2850 cm⁻¹), and aromatic C-H bending vibrations. masterorganicchemistry.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Alkene C-H Stretch | 3050-3000 | Medium |

| Alkane C-H Stretch | 2960-2850 | Strong |

| C=C Stretch (Alkene) | ~1650 | Medium-Weak |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure and conformation of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of information. The aromatic protons of the benzene (B151609) ring would appear in the downfield region (typically ~7.4-7.8 ppm). The olefinic protons of the oct-2-ene moiety would resonate around 5.5-6.5 ppm, with their coupling constants providing information about the stereochemistry (E/Z) of the double bond. The protons on the carbon adjacent to the sulfoxide group (C1) would be diastereotopic due to the chirality at the sulfur atom and would appear as distinct signals, likely in the range of 3.0-4.0 ppm. The remaining protons of the octyl chain would appear in the upfield region.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would resonate in the ~125-145 ppm range, while the olefinic carbons would be found around ~120-140 ppm. The carbon atom bonded to the sulfinyl group would be significantly deshielded.

Dynamic NMR and Conformational Analysis: The sulfoxide group introduces a stereocenter at the sulfur atom, and rotation around the C-S bonds may be restricted, potentially leading to atropisomerism, especially in sterically hindered analogs. acs.org Dynamic NMR studies, where spectra are recorded at different temperatures, can be used to study these conformational dynamics. auremn.org.br Changes in the NMR spectra with temperature can provide information on the energy barriers for bond rotation and the populations of different conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons, which is crucial for assigning the relative stereochemistry and preferred conformation of the molecule. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethylsulfoxide |

| Tetrahydrothiophene sulfoxide |

Role and Applications of Oct 2 Ene 1 Sulfinyl Benzene in Asymmetric Synthesis

General Role of Chiral Aryl Alkenyl Sulfoxides as Chiral Auxiliaries in Enantioselective Transformations

Chiral sulfoxides are a well-established class of chiral auxiliaries in asymmetric synthesis. wikipedia.orgunamur.benih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary is typically removed. wikipedia.org

In the context of a molecule like "(Oct-2-ene-1-sulfinyl)benzene," the chiral sulfur atom would serve as the control element. The general utility of related vinyl sulfoxides in asymmetric transformations is well-documented. For instance, chiral β-keto sulfoxides are widely used for the stereoselective synthesis of chiral alcohols and cyanohydrins. unamur.be The sulfinyl group's ability to chelate with reagents and its steric bulk effectively shields one face of the reactive molecule, forcing the reaction to occur on the other face with high diastereoselectivity.

Common transformations where analogous chiral alkenyl sulfoxides are used as auxiliaries include:

Michael Additions: The vinyl group of an alkenyl sulfoxide (B87167) can act as a Michael acceptor. The chiral sulfoxide directs the conjugate addition of nucleophiles to the double bond, creating new stereocenters with high levels of control. unamur.be

Diels-Alder Reactions: Chiral vinyl sulfoxides can function as chiral dienophiles, reacting with dienes to form cyclic products with high enantiomeric excess. enamine.net

Additions to the Sulfinyl-Adjacent Carbon: The sulfoxide group can stabilize an adjacent carbanion, which can then react with various electrophiles. enamine.net

The successful application of a chiral auxiliary relies on its efficient introduction, its ability to induce high stereoselectivity, and its clean removal without racemizing the product. wikipedia.org

General Role of Chiral Aryl Alkenyl Sulfoxides as Chiral Ligands for Transition Metal-Catalyzed Asymmetric Reactions

Chiral sulfoxides have emerged as a versatile class of ligands for a wide array of transition metal-catalyzed asymmetric reactions. Current time information in Bangalore, IN.uoguelph.carsc.org Their effectiveness stems from several key features: the chirality is located directly on the coordinating sulfur atom, they are stable, and their synthesis is well-established. Current time information in Bangalore, IN.uoguelph.ca

A molecule like "this compound" possesses two potential coordination sites for a metal: the sulfur atom and the oxygen atom of the sulfinyl group. wikipedia.org This allows them to act as bidentate or monodentate ligands. The mode of coordination (S- vs. O-coordination) can depend on the nature of the metal center, influencing the catalytic activity and selectivity. wikipedia.org

Chiral sulfoxide ligands, often in combination with another coordinating group to form a bidentate ligand, have been successfully applied in numerous catalytic asymmetric reactions, including:

Palladium-Catalyzed Allylic Alkylation: Chiral sulfoxide-phosphine or bis(sulfoxide) ligands have been used to achieve high enantioselectivity in the allylic substitution reactions. unamur.be

Rhodium-Catalyzed Conjugate Additions: Chiral sulfoxide-based ligands are effective in rhodium-catalyzed additions of organoboron reagents to enones.

Iridium-Catalyzed Hydrogenations: Chiral N,P-ligated iridium catalysts are highly effective for the asymmetric hydrogenation of alkenes, and the development of new ligand types, including those with sulfur, is an active area of research. diva-portal.org

The table below shows examples of reactions where general chiral sulfoxide ligands have been used, illustrating their potential applicability.

| Reaction Type | Metal Catalyst | Ligand Type | Typical Enantioselectivity (ee) |

| Allylic Alkylation | Palladium (Pd) | Chiral Phosphine-Sulfoxide | Moderate to High |

| Asymmetric Hydrogenation | Iridium (Ir) / Ruthenium (Ru) | Chiral Bis(sulfoxide) | Moderate to High |

| Conjugate Addition | Rhodium (Rh) / Copper (Cu) | Chiral Sulfoxide-Olefin | High to Excellent |

This table represents general findings for the class of chiral sulfoxide ligands and is not specific to this compound.

General Role of Chiral Aryl Alkenyl Sulfoxides as Building Blocks for Complex Molecule Synthesis

In organic synthesis, building blocks are relatively simple molecules that are used to construct more complex molecular architectures. enamine.nethilarispublisher.com Chiral building blocks are enantiomerically pure compounds that can be incorporated into a target molecule, transferring their stereochemistry to the final product. diva-portal.orgnih.gov

Chiral alkenyl sulfoxides are valuable building blocks because they contain multiple functionalities that can be manipulated selectively. A hypothetical compound like "this compound" would feature:

A chiral sulfoxide group.

An alkene functional group.

An extended alkyl chain.

These features allow for a variety of subsequent chemical transformations. For example, the vinyl group in the analogous phenyl vinyl sulfoxide can be considered an acetylene (B1199291) equivalent in cycloaddition reactions. enamine.net The sulfoxide itself can be transformed. For example, it can be reduced to a sulfide (B99878) or oxidized to a sulfone. Furthermore, the sulfinyl group can be used to direct reactions on the alkyl chain before being removed or transformed. unamur.be

The use of such building blocks is a powerful strategy in the total synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is essential. acs.org

Challenges and Future Directions in Oct 2 Ene 1 Sulfinyl Benzene Research

Overcoming Self-Disproportionation of Enantiomers (SDE) in Stereochemical Analysis

A significant challenge in the stereochemical analysis of chiral compounds, including (Oct-2-ene-1-sulfinyl)benzene, is the phenomenon of Self-Disproportionation of Enantiomers (SDE). rsc.orgresearchgate.net SDE refers to the spontaneous fractionation of a non-racemic (scalemic) mixture of enantiomers into fractions that are enriched and depleted in one enantiomer, respectively. nih.govrsc.org This process can occur during routine laboratory procedures such as chromatography, sublimation, or even evaporation, under entirely achiral conditions. rsc.orgsemanticscholar.org

For chiral sulfoxides, ignorance of the SDE phenomenon can lead to a critical misinterpretation of the stereochemical outcome of a reaction. rsc.orgresearchgate.net For instance, if a scalemic sample of this compound is purified via column chromatography, different fractions collected may exhibit significantly different enantiomeric excess (ee) values compared to the initial sample. scispace.com This can result in inaccurate reporting of the enantioselectivity of a synthetic method. nih.gov

Systematic research has demonstrated that SDE is an inherent property of chiral compounds, arising from the different intermolecular interactions between like (homochiral) and unlike (heterochiral) enantiomers. researchgate.net The magnitude of SDE, which is the difference between the highest and lowest ee values of the fractions, cannot be easily predicted but is known to be influenced by the compound's structure, the stationary phase, and the eluent used in chromatography. semanticscholar.orgscispace.com

Future research must focus on developing standardized protocols to test for and mitigate the effects of SDE. nih.gov This could involve analyzing the crude reaction mixture to determine the initial ee before any purification steps. Additionally, a deeper understanding of the intermolecular forces driving SDE in allylic sulfoxides will be crucial for designing purification strategies that minimize this effect, thereby ensuring the accurate determination and reporting of stereochemical purity.

Development of Novel Stereoselective Methodologies

The demand for enantiomerically pure chiral sulfoxides has driven the development of various stereoselective synthetic methods. rsc.orgacs.org For a compound like this compound, these methodologies are crucial for accessing specific stereoisomers for further applications.

One of the primary approaches is the catalytic asymmetric oxidation of the corresponding prochiral sulfide (B99878). acs.orgrsc.org This method often employs transition metal catalysts, such as those based on titanium or vanadium, in conjunction with a chiral ligand and an oxidant. acs.org

Another important strategy is kinetic resolution , which involves the differential reaction of the two enantiomers in a racemic mixture, allowing for the separation of the unreacted, enriched enantiomer. rsc.org Methods for kinetic resolution of sulfoxides include oxidation to sulfones or reduction to sulfides. rsc.org

The Andersen synthesis is a classical and reliable method that involves the nucleophilic substitution of a diastereomerically pure sulfinate ester. illinois.edu This method offers excellent control over the stereochemistry at the sulfur center. For example, the reaction of a diastereomerically pure menthyl p-toluenesulfinate with an appropriate Grignard reagent proceeds with clean inversion of configuration at the sulfur atom. illinois.edu

A significant reaction for allylic sulfoxides is the researchgate.netacs.org-sigmatropic rearrangement of the sulfoxide (B87167) to an allylic sulfenate. researchgate.netnih.gov This rearrangement is a reversible process, and in the presence of a thiophile, the intermediate sulfenate can be trapped to yield an allylic alcohol with a high degree of stereochemical transfer. researchgate.netnih.gov This provides a powerful tool for stereocontrolled synthesis. acs.org

Future directions in this area will likely focus on the development of more efficient and environmentally benign catalytic systems. This includes exploring new metal catalysts and organocatalysts for the asymmetric oxidation of sulfides. Furthermore, refining existing methods to improve yields, enantioselectivities, and substrate scope for the synthesis of complex allylic sulfoxides like this compound remains an active area of research.

Table 1: Overview of Stereoselective Methodologies for Chiral Sulfoxides

| Methodology | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Sulfoxidation | Oxidation of a prochiral sulfide using a chiral catalyst. acs.orgrsc.org | Often uses transition metal catalysts (e.g., Ti, V) with chiral ligands. acs.org |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture. rsc.org | Can involve oxidation to sulfones or reduction to sulfides. rsc.org |

| Andersen Synthesis | Nucleophilic substitution on a diastereomerically pure sulfinate ester. illinois.edu | Proceeds with inversion of configuration at the sulfur atom. illinois.edu |

| researchgate.netacs.org-Sigmatropic Rearrangement | Reversible rearrangement of an allylic sulfoxide to an allylic sulfenate. researchgate.netnih.gov | Allows for the stereocontrolled synthesis of allylic alcohols. researchgate.net |

Exploration of New Catalytic Applications

Chiral sulfoxides, including allylic sulfoxides like this compound, are not only synthetic targets but also valuable tools in asymmetric catalysis. rsc.org They can function as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. illinois.eduacs.org

As chiral ligands , the sulfur and oxygen atoms of the sulfoxide group can coordinate to metal centers, creating a chiral environment that can induce enantioselectivity in a variety of reactions. illinois.edu For example, chiral sulfoxide ligands have been employed in palladium-catalyzed reactions, such as allylic C-H oxidation. rsc.org The use of a bis-sulfoxide palladium(II) acetate (B1210297) complex has been shown to be an effective catalyst for the allylic oxidation of monosubstituted olefins. acs.org

Chiral sulfoxides have also been shown to act as efficient activators in asymmetric reactions. For instance, chiral aryl methyl sulfoxides can activate allyl trichlorosilanes for the highly enantioselective allylation of aldehydes. rsc.org

The future for this compound in catalysis is promising. Research is expected to focus on designing and synthesizing novel sulfoxide-containing ligands for a broader range of metal-catalyzed transformations. This includes their application in C-H functionalization, which is a rapidly growing area of organic synthesis. rsc.org Furthermore, the unique electronic and steric properties of the this compound scaffold could be harnessed to develop new organocatalysts for stereoselective reactions. The exploration of its potential in photocatalytic systems and dual catalysis could also open up new avenues for its application.

Table 2: Catalytic Roles of Chiral Sulfoxides

| Catalytic Role | Description | Example Application |

|---|---|---|

| Chiral Ligand | Coordinates to a metal center to create a chiral catalytic environment. illinois.edu | Palladium-catalyzed allylic C-H oxidation. rsc.org |

| Activator | Promotes a reaction by activating a reagent. rsc.org | Asymmetric allylation of aldehydes with allyl trichlorosilanes. rsc.org |

| Chiral Auxiliary | Covalently attached to a substrate to direct a stereoselective reaction. illinois.edu | Used in a range of reaction classes to transfer chirality. illinois.edu |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Oct-2-ene-1-sulfinyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via oxidation of the corresponding sulfide (e.g., (Oct-2-ene-1-sulfanyl)benzene) using oxidizing agents like potassium permanganate (KMnO₄) in acidic or alkaline conditions. Evidence from analogous sulfinyl compounds (e.g., but-2-enylsulfinylbenzene) indicates that yields depend on solvent choice, temperature, and stoichiometry. For instance, KMnO₄ in acetone at 0–5°C may yield 60–70% purity, while LiAlH₄ reduction of sulfones could offer alternative pathways .

- Key Parameters :

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ | Acetone | 0–5°C | 60–70 |

| mCPBA | DCM | RT | 75–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from sulfides or sulfones?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical. The sulfinyl group (S=O) in this compound produces distinct chemical shifts:

- ¹H NMR : The vinylic protons (Oct-2-ene) appear as doublets at δ 5.2–5.8 ppm (J = 10–12 Hz).

- ¹³C NMR : The sulfinyl carbon resonates at δ 55–60 ppm, differentiating it from sulfides (δ 40–45 ppm) and sulfones (δ 65–70 ppm) .

- Mass Spectra : The molecular ion peak [M⁺] at m/z 180.267 (C₁₀H₁₂OS) confirms the molecular formula, with fragmentation patterns indicating cleavage at the sulfinyl group .

Q. How does the sulfinyl group in this compound influence its reactivity in substitution or elimination reactions?

- Methodological Answer : The sulfinyl group acts as a chiral directing group in asymmetric synthesis. For example, nucleophilic substitution at the β-carbon of the octene chain is stereospecific, with retention of configuration observed in reactions with Grignard reagents. Elimination reactions (e.g., dehydrohalogenation) require base catalysts like NaH, producing conjugated dienes with >80% regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of sulfoxide-directed cycloadditions involving this compound?

- Methodological Answer : The sulfinyl group’s lone pair participates in transition-state stabilization during Diels-Alder reactions. Computational studies (DFT) reveal that the endo preference arises from secondary orbital interactions between the sulfinyl oxygen and the diene’s π-system. Experimental kinetic data show rate acceleration by 3–5× compared to non-sulfinyl analogs .

Q. How can computational modeling predict the electronic effects of substituents on the benzene ring in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density distributions. Electron-withdrawing groups (e.g., -NO₂) reduce sulfinyl oxygen’s electron density, lowering reactivity in nucleophilic additions. Hammett σ constants correlate linearly with reaction rates (R² > 0.95) in SN2 pathways .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate data using:

- Controlled Replication : Repeat syntheses under standardized conditions (e.g., inert atmosphere, purified solvents).

- Advanced Spectroscopy : 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.